N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine
Overview
Description
N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite to yield the desired product . Another method involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and high-pressure reaction vessels to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological and industrial applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine can be compared with other similar benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine: This compound has shown similar antimicrobial activity and is used in the development of new antibacterial agents.
N-Benzimidazol-2yl benzamide analogues: These compounds are being investigated for their potential as allosteric activators of human glucokinase and have shown significant hypoglycemic effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVVJXYEASQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327886 | |
Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
133929-18-7 | |
Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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